2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione
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Overview
Description
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the purine family. It is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by the attachment of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of reduced purine compounds.
Scientific Research Applications
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- 3-Fluoro-3-deoxyguanosine
Uniqueness
Compared to similar compounds, 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione stands out due to its unique structural features and potential biological activities. Its specific configuration and functional groups make it a valuable compound for various research applications, offering distinct advantages over other similar molecules.
Properties
CAS No. |
917567-94-3 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C11H15N5O5/c1-15-7-8(13-10(12)14-9(7)19)16(11(15)20)6-2-4(18)5(3-17)21-6/h4-6,17-18H,2-3H2,1H3,(H3,12,13,14,19)/t4-,5+,6+/m0/s1 |
InChI Key |
KOPPXXFRHTXZGY-KVQBGUIXSA-N |
Isomeric SMILES |
CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN1C2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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